5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C12H20O8. It is characterized by its unique structure, which includes a dioxane ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of the corresponding dicarboxylic acid. The reaction typically involves the use of methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and metabolic pathways. It can serve as a probe to investigate the activity of various enzymes.
Medicine: . Its derivatives may be used as drug candidates for the treatment of various diseases.
Industry: In the chemical industry, 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is used in the production of polymers and other materials. Its unique properties make it suitable for use in advanced material synthesis.
Mechanism of Action
The mechanism by which 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1,4-Dioxane-2,3-dicarboxylic acid: A closely related compound with similar structural features but lacking the methoxy groups.
Dimethyl 1,4-dioxane-2,3-dicarboxylate: Another ester derivative with a similar core structure.
Uniqueness: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is unique due to its specific arrangement of methoxy groups and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
918827-57-3 |
---|---|
Molecular Formula |
C10H16O8 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14) |
InChI Key |
RDQMREKYMOQHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.